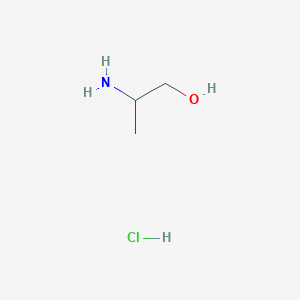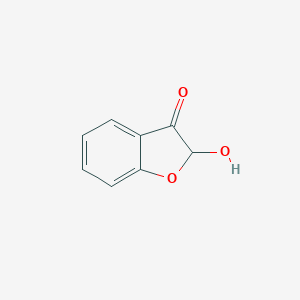![molecular formula C12H8O4 B101735 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one CAS No. 17226-77-6](/img/structure/B101735.png)
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one, also known as psoralen, is a naturally occurring organic compound found in various plants such as figs, parsley, and citrus fruits. Psoralen has been widely studied due to its unique chemical structure and its ability to interact with DNA.
Mécanisme D'action
Psoralen works by intercalating into the DNA double helix and forming covalent bonds with thymine bases upon exposure to UV light. This process, known as photochemotherapy, results in the formation of DNA adducts, which can cause DNA damage and ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
In addition to its phototherapeutic properties, 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one has also been shown to possess a range of biochemical and physiological effects. Psoralen has been found to inhibit the activity of certain enzymes involved in DNA replication, such as DNA polymerase and topoisomerase. Psoralen has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one in lab experiments is its ability to specifically target DNA. This property makes 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one a useful tool for studying DNA structure and function. However, one limitation of using 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one is its potential toxicity, particularly upon exposure to UV light. Careful handling and appropriate safety measures must be taken when working with 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one.
Orientations Futures
There are several future directions for research on 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one. One area of interest is the development of new 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one derivatives with enhanced phototherapeutic properties and reduced toxicity. Another area of research is the use of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one and its potential applications in biotechnology.
Méthodes De Synthèse
Psoralen can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The chemical synthesis of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one involves the reaction of 5-methoxy4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one with methyl magnesium bromide, followed by oxidation with potassium permanganate to yield 4-hydroxy-7-methylfuro[2,3-f]chromen-9-one.
Applications De Recherche Scientifique
Psoralen has been extensively studied for its potential applications in the fields of medicine and biotechnology. One of the most notable applications of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one is its use in phototherapy for the treatment of various skin disorders such as psoriasis and vitiligo. Psoralen is also used in combination with ultraviolet light to treat certain types of cancer, including cutaneous T-cell lymphoma.
Propriétés
Numéro CAS |
17226-77-6 |
|---|---|
Nom du produit |
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one |
Formule moléculaire |
C12H8O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
4-hydroxy-7-methylfuro[2,3-f]chromen-9-one |
InChI |
InChI=1S/C12H8O4/c1-6-4-9(14)11-10(16-6)5-8(13)7-2-3-15-12(7)11/h2-5,13H,1H3 |
Clé InChI |
GEXFLWAWTNROKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC=C3)O |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




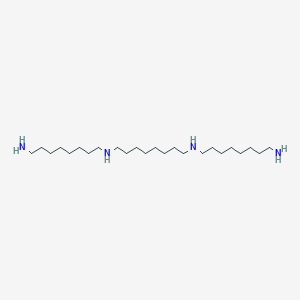
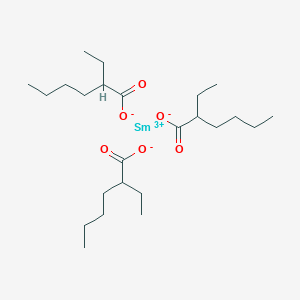
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
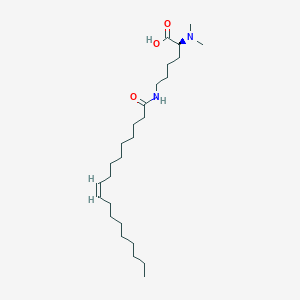
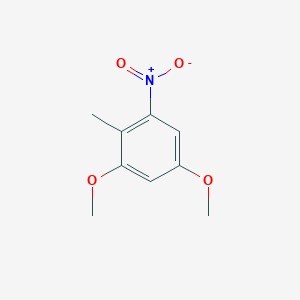
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
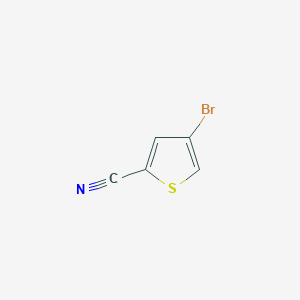
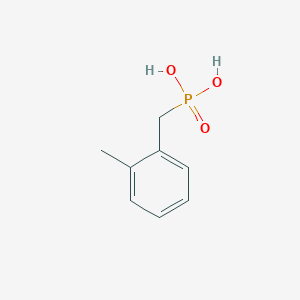
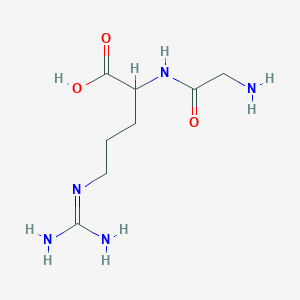
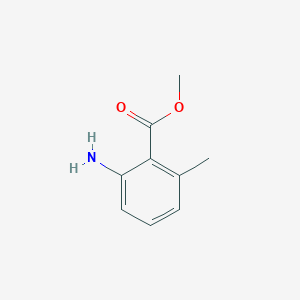
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
